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Compound of Interest

Compound Name: ORY-1001(trans)

Cat. No.: B560137

For Researchers, Scientists, and Drug Development Professionals

The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical
therapeutic target in oncology. Its role in regulating gene expression through histone
demethylation is pivotal in cancer cell differentiation, proliferation, and survival. This guide
provides an objective comparison of the efficacy of iadademstat (ORY-1001), a potent and
selective LSD1 inhibitor, with other notable LSD1 inhibitors that have entered clinical
development. The comparison is supported by preclinical and clinical data to aid researchers
and drug development professionals in their evaluation of these therapeutic agents.

Biochemical Potency and Selectivity

A crucial aspect of a successful targeted therapy is its potency against the intended target and
selectivity over other related proteins, which can minimize off-target toxicities. The following
table summarizes the in vitro inhibitory activity (IC50) of iadademstat and other LSD1 inhibitors
against LSD1 and the related monoamine oxidases (MAO-A and MAO-B).
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L Selectivity Selectivity Mechanism
Inhibitor Target IC50 (nM) .
vs. MAO-A vs. MAO-B of Action
ladademstat ) ) Covalent,
LSD1 <20 High High )
(ORY-1001) Irreversible
Bomedemstat Covalent,
LSD1 57 >1000-fold >1000-fold )
(IMG-7289) Irreversible
GSK- Covalent,
LSD1 160 >1000-fold >1000-fold )
2879552 Irreversible
Pulrodemstat >60,000- >60,000- Non-covalent,
LSD1 0.25[1] )
(CC-90011) fold[2] fold[2] Reversible[1]
Seclidemstat _ _ Non-covalent,
LSD1 13[3] High High .
(SP-2577) Reversible[3]
Tranylcyprom Covalent,
) LSD1 ~20,000[4] Low Low )
ine Irreversible[4]
) Covalent,
Phenelzine LSD1 Moderate Low Low ]
Irreversible

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple

sources for a comparative overview.

Preclinical Efficacy in Cancer Models

In vitro and in vivo preclinical models are essential for evaluating the anti-tumor activity of drug
candidates. The following table summarizes the reported effects of various LSD1 inhibitors on
cancer cell lines and in animal models.
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Inhibitor Cancer Model Key Findings
Induces differentiation and
reduces proliferation of AML
Acute Myeloid Leukemia cells.[5] In rodent xenogratfts,
ladademstat (ORY-1001)

(AML)

oral administration of less than
0.020 mg/kg significantly

reduced tumor growth.

Small Cell Lung Cancer
(SCLC)

Demonstrates anti-tumor

activity in preclinical models.

Malignant Peripheral Nerve
Sheath Tumor (MPNST)

Displayed sub-nanomolar
activity in 8 out of 12 MPNST

cell lines.[6]

Bomedemstat (IMG-7289)

Myeloproliferative Neoplasms
(MPN)

In mouse models, it reduced
elevated peripheral cell counts,
spleen size, inflammatory

cytokines, and marrow fibrosis.

Effective in inhibiting the

GSK-2879552 SCLC growth of NCI-H1417 SCLC
cells in xenograft models.[7]
In patient-derived xenograft
(PDX) models, daily doses of
2.5 and 5 mg/kg resulted in
Pulrodemstat (CC-90011) SCLC

tumor growth regressions of
159% and 178%, respectively.

[8]

Seclidemstat (SP-2577)

Pediatric Sarcomas

Statistically significant growth
inhibition in 3 of 8 Ewing
sarcoma, 4 of 5
rhabdomyosarcoma, and 4 of
6 osteosarcoma xenografts at
100 mg/kg/day.[9]

INCB059872

AML

Significantly inhibited tumor
growth in human AML
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xenograft models and
prolonged median survival in a
murine MLL-AF9 leukemia
model.[10][11]

Clinical Efficacy and Safety

The ultimate measure of a drug's efficacy and tolerability is determined in clinical trials. The
table below provides a comparative overview of the clinical trial results for iadademstat and
other LSD1 inhibitors.
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Inhibitor

Trial Name/Phase

Indication

Key Efficacy
Results

ladademstat (ORY-
1001)

ALICE (Phase lla)

First-line Acute
Myeloid Leukemia
(AML) (in combination

with azacitidine)

Objective Response
Rate (ORR): 81% (22
of 27 evaluable
patients).[12] 64% of
responses were
Complete Remissions
(CR/CRI).[12]

CLEPSIDRA (Phase
l1a)

Second-line Small
Cell Lung Cancer
(SCLC) (in
combination with

platinum/etoposide)

ORR: 40% (4 partial
remissions in 10
evaluable patients).[3]
[13] Mean duration of
response: 4.5 months.
[3][13]

Bomedemstat (IMG-

64% of evaluable
patients experienced
a decrease in spleen

volume at 24 weeks.

Phase Il Myelofibrosis )
7289) [14] 55% of patients
had a decrease in
total symptom score
at 24 weeks.[14]
91% of patients
] treated for at least 12
Essential

Phase I

Thrombocythemia

weeks achieved a
platelet count of
<400x10°/L.[15]

GSK-2879552

Phase |

Relapsed/Refractory
AML and SCLC

No significant clinical
benefit observed,
trials were terminated
due to an unfavorable
risk-to-benefit ratio.
[16] Minor clinical

responses
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(morphologic
leukemia-free state)
were seen in 2 of 41
AML patients.[16]

Advanced Solid

One patient with
marginal zone

lymphoma achieved a

Tumors and complete response.
Pulrodemstat (CC- ) )
90011) Phase | Relapsed/Refractory [17][18] 8 patients with
Non-Hodgkin neuroendocrine
Lymphoma tumors/carcinomas
had stable disease for
=6 months.[18]
In combination with
topotecan and
) cyclophosphamide, a
Seclidemstat (SP- Relapsed/Refractory ]
Phase 1/2 ) 60% confirmed
2577) Ewing Sarcoma )
disease control rate
was observed in first-
relapse patients.[19]
Preclinical data
supported clinical
investigation, but
Relapsed/Refractory ) o
INCB059872 Phase I/l AML detailed clinical

efficacy results are
limited in publicly

available sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluating these inhibitors, the

following diagrams are provided.
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Caption: LSD1 Signaling Pathway and Inhibition.
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Caption: General Experimental Workflow for LSD1 Inhibitors.

Experimental Protocols
Cell Viability Assay (MTT Assay)

o Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.
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Treatment: Treat the cells with serial dilutions of the LSD1 inhibitor or vehicle control (DMSO)
for 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan
crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and
determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V/PI Staining)

Cell Treatment: Seed cells in 6-well plates and treat with the LSD1 inhibitor at various
concentrations for 24-48 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and
Propidium lodide (PI).

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PlI
negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are
late apoptotic/necrotic.

In Vivo Xenograft Model

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10”6 cells)
into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Tumor

volume is calculated using the formula: (Length x Width"2) / 2.
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e Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mms3),
randomize the mice into treatment and control groups. Administer the LSD1 inhibitor
(formulated in an appropriate vehicle) and vehicle control to the respective groups, typically
via oral gavage, on a predetermined schedule.

e Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout
the study.

o Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the
mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

ladademstat has demonstrated potent and selective inhibition of LSD1, translating into
promising preclinical and clinical activity, particularly in AML. The ALICE trial results, showing a
high objective response rate in combination with azacitidine, are a significant clinical validation.
[12]

Other LSD1 inhibitors have also shown activity in various cancer types. Bomedemstat has
shown encouraging results in myeloproliferative neoplasms, while seclidemstat and
pulrodemstat are being investigated in sarcomas and solid tumors, respectively. The clinical
development of GSK-2879552 was halted due to an unfavorable safety profile, highlighting the
importance of a favorable therapeutic window.

The choice of an LSD1 inhibitor for further research or clinical development will depend on the
specific cancer type, the desired therapeutic combination, and the overall efficacy and safety
profile. This guide provides a foundational comparison to aid in these critical decisions. As
more data from ongoing clinical trials become available, the therapeutic landscape for LSD1
inhibitors will continue to evolve.
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 To cite this document: BenchChem. [A Comparative Efficacy Analysis of ladademstat and
Other LSD1 Inhibitors in Oncology]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560137#comparing-the-efficacy-of-iadademstat-with-
other-Isd1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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